2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide
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Overview
Description
2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide is a complex organic compound with a unique structure that combines pyrimidine, imidazo, and pyridine rings
Preparation Methods
The synthesis of 2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide involves multiple steps, starting with the preparation of the pyrimidine and imidazo[1,2-A]pyridine intermediates. These intermediates are then coupled through a series of reactions involving thiolation and acylation. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide stands out due to its unique combination of functional groups and ring structures. Similar compounds include:
- 2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-(pyrimidin-2-yl)acetamide
- 2-[(4-Hydroxy-6-propylpyrimidin-2-YL)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide .
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C22H21N5O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-2-8-16-13-18(28)26-22(23-16)30-14-19(29)25-21-20(15-9-4-3-5-10-15)24-17-11-6-7-12-27(17)21/h3-7,9-13H,2,8,14H2,1H3,(H,25,29)(H,23,26,28) |
InChI Key |
IXMAERWORNOHRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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